molecular formula C19H20ClN5O2S B2445539 4-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrrol-1-yl)pyrimidine CAS No. 1396859-32-7

4-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrrol-1-yl)pyrimidine

Cat. No.: B2445539
CAS No.: 1396859-32-7
M. Wt: 417.91
InChI Key: WDOSKPMTMKDJOU-UHFFFAOYSA-N
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Description

4-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrrol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C19H20ClN5O2S and its molecular weight is 417.91. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A compound structurally related to 4-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrrol-1-yl)pyrimidine was synthesized and evaluated for its antiproliferative effect against human cancer cell lines using the MTT assay method. Some derivatives showed good activity on all tested cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012). Additionally, novel sulfonamide and amide derivatives incorporating a piperazine ring and showing potential antimicrobial activity were developed, highlighting their utility in developing new therapeutic agents (Bhatt et al., 2016).

Antimicrobial Activity

Activated nitriles in heterocyclic chemistry led to the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety, with some showing antimicrobial activity. This indicates the compound's relevance in creating new antimicrobial agents (Ammar et al., 2004).

Synthesis of Derivatives for Drug Discovery

The compound's structural framework allows for the synthesis of various derivatives with significant biological activities. For instance, synthesis of novel 1-(4-substituted pyridine-3-sulfonyl)-3-phenylureas with potential anticancer activity was reported, demonstrating the versatility of the compound's core structure in medicinal chemistry (Szafrański & Sławiński, 2015).

Pharmacological Properties

The pharmacological properties of 4-piperazinopyrimidines were explored, revealing a profile that includes antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. This broad spectrum of activity indicates the compound's potential for further pharmacological exploration (Mattioda et al., 1975).

Properties

IUPAC Name

4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrrol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2S/c1-15-21-18(23-8-4-5-9-23)14-19(22-15)24-10-12-25(13-11-24)28(26,27)17-7-3-2-6-16(17)20/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOSKPMTMKDJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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